[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Lipophilicity Log D Bioisostere

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (CAS 1414642-52-6) is a synthetic carbamate derivative with molecular formula C9H16F2N2O3 and molecular weight 238.23 g/mol. Its IUPAC name is tert-butyl N-[2-(2,2-difluoroethylamino)-2-oxoethyl]carbamate.

Molecular Formula C9H16F2N2O3
Molecular Weight 238.23 g/mol
CAS No. 1414642-52-6
Cat. No. B1449320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
CAS1414642-52-6
Molecular FormulaC9H16F2N2O3
Molecular Weight238.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NCC(F)F
InChIInChI=1S/C9H16F2N2O3/c1-9(2,3)16-8(15)13-5-7(14)12-4-6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)
InChIKeyRKCZMAQVHULBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (CAS 1414642-52-6): Procurement-Relevant Structural and Physicochemical Profile


[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (CAS 1414642-52-6) is a synthetic carbamate derivative with molecular formula C9H16F2N2O3 and molecular weight 238.23 g/mol. Its IUPAC name is tert-butyl N-[2-(2,2-difluoroethylamino)-2-oxoethyl]carbamate [1]. Structurally, it comprises a Boc (tert-butoxycarbonyl)-protected glycine core coupled to a 2,2-difluoroethylamine moiety via an amide bond. The compound exhibits computed aqueous solubility of 6.2 g/L (25 °C) and density of 1.152 ± 0.06 g/cm³ (20 °C, 760 torr) . Commercial sources supply this building block at purities of 97–98% under ISO-certified quality systems for pharmaceutical R&D and quality control applications .

Why Generic Substitution of [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester Is Not Advisable: The Physicochemical Penalty of Alkyl Group Exchange


Boc-protected glycine amides of the general structure Boc-Gly-NHR are not interchangeable. Systematic variation of the R group from ethyl to trifluoroethyl to difluoroethyl produces quantifiable shifts in lipophilicity (log D), amine basicity (pKa), hydrogen-bond donor capacity, and metabolic stability [1][2]. Replacing the 2,2-difluoroethyl moiety with a non-fluorinated ethyl group yields higher log D and loss of the lipophilic H-bond donor functionality. Substitution with a trifluoroethyl group decreases basicity and impairs oral bioavailability relative to the difluoroethyl congener. These differences propagate into downstream pharmacokinetic behaviour and target engagement, making generic substitution a source of irreproducible results in lead optimization campaigns [1].

Quantitative Differential Evidence for [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester vs. Closest Analogs


Lipophilicity (log D) Modulation: CHFCH2F vs. CH2CH3 vs. CH2CF3 in Boc-Gly Amides

The 2,2-difluoroethyl group confers lipophilicity intermediate between the ethyl and trifluoroethyl analogs. In the BITE (bioisostere of trifluoromethyl and ethyl) framework, the rank order of log D is CH2CH3 > CH2CF3 > CHFCH2F. Across a series of fluorinated Gilenya® analogues, the vicinal difluoroethyl BITE group reduced log D7.4 by an average of δlogD = –1.5 relative to the ethyl derivative and by –1.2 relative to the CF3 analog [1]. Applied to the Boc-Gly-amide scaffold, this predicts that CAS 1414642-52-6 will exhibit lower distribution into lipid compartments than its ethyl counterpart (tert-butyl N-[2-(ethylamino)-2-oxoethyl]carbamate) while retaining sufficient lipophilicity for membrane permeability—a balance not achievable with either the ethyl or trifluoroethyl congeners. Direct experimental log D for the target compound and its ethyl/trifluoroethyl analogs on the identical Boc-Gly scaffold have not been published; this inference is class-level, derived from the BITE study demonstrating the generality of the trend across multiple chemotypes [1].

Lipophilicity Log D Bioisostere Medicinal Chemistry

Amine Basicity (pKa) and Oral Bioavailability Advantage over Trifluoroethyl Analog

Replacement of the trifluoroethylamine group with a difluoroethylamine in cathepsin K inhibitors increased the basicity of the nitrogen atom, which positively impacted the log D and translated into improved oral bioavailability in pre-clinical species, while maintaining similar potency against cathepsin K (comparable Ki values) and selectivity against off-target cathepsins [1]. This finding is directly relevant to the Boc-Gly-amide scaffold: CAS 1414642-52-6 incorporates the identical difluoroethylamine terminal group and can be deprotected (Boc removal) to generate the free amine that would exhibit the same pKa advantage. The trifluoroethyl analog (CAS 1231755-15-9), upon deprotection, yields a less basic amine with consequently lower oral exposure. Although the absolute pKa and bioavailability values for the specific Boc-Gly-difluoroethylamide scaffold have not been reported, the cathepsin K study demonstrates structure–property translation across a different chemotype, establishing the superiority of difluoroethylamine over trifluoroethylamine for oral pharmacokinetics [1].

Basicity pKa Oral Bioavailability Cathepsin K Amide Isostere

Lipophilic Hydrogen-Bond Donor Capacity: Unique Pharmacophore Feature Absent in Ethyl and Trifluoroethyl Analogs

The 2,2-difluoroethyl group (–CH2CF2H) occupies a unique niche as a lipophilic hydrogen-bond donor, attributable to the increased acidity of the CF2H proton while the molecule retains or enhances lipophilicity. This dual character is not available with the ethyl (–CH2CH3) or trifluoroethyl (–CH2CF3) groups . In CAS 1414642-52-6, the terminal CF2H proton can engage in hydrogen-bonding interactions with biological targets (e.g., protein backbone carbonyls, structured water networks) without incurring the desolvation penalty of a classical polar H-bond donor such as OH or NH. This property has been exploited in medicinal chemistry to improve target binding affinity and selectivity for enzymes and receptors where a lipophilic H-bond donor is pharmacophorically required. The ethyl analog lacks H-bond donor capacity entirely, while the trifluoroethyl analog possesses no hydrogen atom on the fluorinated carbon and thus cannot serve as an H-bond donor. The quantitative impact on binding free energy is target-dependent; literature reports demonstrate that CF2H-for-CH3 replacement can contribute up to 1–2 kcal/mol in favourable binding enthalpy for targets with suitable H-bond acceptor proximity .

Hydrogen-Bond Donor CF2H Lipophilic Molecular Recognition Bioisostere

Aqueous Solubility and Density Differentiation vs. Non-Fluorinated and Trifluoromethyl Analogs

The target compound exhibits computed aqueous solubility of 6.2 g/L at 25 °C and density of 1.152 ± 0.06 g/cm³ (20 °C, 760 torr) . In comparison, Boc-glycinamide (CAS 35150-09-5, the non-fluorinated primary amide analog, MW 174.2) has a predicted density of 1.107 ± 0.06 g/cm³ [1]. The density increase of 0.045 g/cm³ (approximately +4.1%) in the difluoroethyl derivative reflects the incorporation of two fluorine atoms, which contribute additional molecular weight and polarizability. While solubility data for the ethyl and trifluoroethyl analogs on the identical scaffold are not publicly available, the computed solubility of 6.2 g/L places CAS 1414642-52-6 in a range compatible with standard organic synthesis workup (ethyl acetate/water partitioning) and pre-formulation assays. The trifluoroethyl analog (CAS 1231755-15-9, MW 256.22), with higher fluorine content, is predicted to exhibit lower aqueous solubility based on the general inverse correlation between fluorination extent and water solubility in small carbamates [2]. These differences become critical when selecting building blocks for multi-step syntheses where intermediate solubility dictates reaction homogeneity and purification efficiency.

Solubility Density Physicochemical Properties Formulation Pre-formulation

Synthetic Modularity: Orthogonal Boc Protection Enables Selective Deprotection in Multi-Step Sequences vs. Base-Labile Esters

CAS 1414642-52-6 features a Boc (tert-butoxycarbonyl) protecting group that undergoes selective cleavage under mild acidic conditions (e.g., TFA/CH2Cl2, 1:1 v/v, or 4 M HCl/dioxane, room temperature), orthogonal to benzyl carbamates (Cbz) which require stronger acidic conditions (HBr/AcOH) or hydrogenolysis, and to Fmoc groups which are cleaved under basic conditions (piperidine/DMF) [1]. This orthogonality enables the compound to serve as a modular intermediate in peptide and peptidomimetic synthesis where sequential deprotection is required. In contrast, the corresponding glycine ester analogs (e.g., Boc-Gly-OMe) undergo saponification under basic conditions, limiting their compatibility with base-sensitive substrates. The difluoroethylamide moiety is stable under both acidic Boc deprotection conditions and basic Fmoc removal conditions, allowing the fluorinated amide to be carried through multiple synthetic steps without degradation. This stability advantage has not been explicitly quantified in terms of half-life under various pH conditions for this specific scaffold, but the general acid stability of secondary amides and the base stability of difluoroethylamines (due to the electron-withdrawing fluorine atoms retarding N-deprotonation) are well-established [2].

Protecting Group Boc Chemistry Orthogonal Deprotection Solid-Phase Synthesis Peptidomimetic

Optimal Application Scenarios for [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester Based on Quantitative Differential Evidence


Lead Optimization of Oral Drug Candidates Requiring Balanced Lipophilicity and Improved Bioavailability

In medicinal chemistry programs where a lead series exhibits high log D (e.g., >3.5) leading to metabolic instability or phospholipidosis, CAS 1414642-52-6 can be used as a building block to introduce the difluoroethylamide moiety. Based on the BITE study demonstrating δlogD7.4 = –1.5 vs. the ethyl analog [1], coupling this intermediate into the scaffold is expected to reduce log D while retaining membrane permeability. Simultaneously, the increased amine basicity relative to trifluoroethylamine congeners, as demonstrated in cathepsin K inhibitors [2], supports improved oral bioavailability when the Boc group is removed to expose the active amine. This scenario is most appropriate when the target product profile demands log D7.4 in the 2.0–3.0 range and preclinical oral exposure is a key selection criterion.

Incorporation of a Lipophilic Hydrogen-Bond Donor into Hydrophobic Enzyme Active Sites

When a protein target features a hydrogen-bond acceptor (e.g., backbone carbonyl, side-chain carboxylate) buried in a hydrophobic pocket, the 2,2-difluoroethyl group of CAS 1414642-52-6 provides a lipophilic H-bond donor that can engage this acceptor without the desolvation penalty of a traditional polar donor [1]. The Boc-protected intermediate can be elaborated into peptidomimetic inhibitors or substrate analogs where the CF2H proton forms a stabilizing interaction worth up to 1–2 kcal/mol in binding free energy. This application is specifically warranted for targets where the ethyl analog (lacking H-bond donor capacity) and the trifluoroethyl analog (lacking the CF2H proton) fail to achieve adequate binding affinity, as inferred from the unique CF2H pharmacophore properties described in contemporary fluorine chemistry literature [1].

Multi-Step Solid-Phase Synthesis of Fluorinated Peptidomimetics Requiring Orthogonal Deprotection

The Boc protection on CAS 1414642-52-6 is selectively cleaved under mild acidic conditions (TFA/CH2Cl2), allowing orthogonal deprotection in the presence of Fmoc- or Cbz-protected intermediates [1]. This enables its use in solid-phase peptide synthesis (SPPS) of N-substituted glycine oligomers (peptoids) or hybrid peptide-peptoid sequences where the difluoroethyl group imparts metabolic stability and modulated log D to the final oligomer. The difluoroethylamide linkage is stable under both acidic Boc removal and basic Fmoc removal conditions, allowing the fluorinated moiety to be introduced early in the synthetic sequence and carried through all subsequent steps without degradation. This scenario is directly supported by the well-established orthogonality of carbamate protecting groups in SPPS [1] and the demonstrated functional group tolerance of the 2,2-difluoroethyl group [2].

Pre-formulation Solubility Screening and Salt Selection for Fluorinated Drug Candidates

With a computed aqueous solubility of 6.2 g/L (25 °C) [1], CAS 1414642-52-6 is sufficiently soluble for standard pre-formulation assays (e.g., kinetic solubility in PBS pH 7.4, thermodynamic solubility in simulated gastric fluid). Coupling this building block into early-stage candidates allows medicinal chemistry teams to assess the impact of the difluoroethylamide moiety on solubility-limited absorption without the confounding effects of highly insoluble, heavily fluorinated intermediates. The intermediate's solubility profile supports reproducible preparation of screening solutions at concentrations up to ~26 mM (assuming 6.2 g/L), which is compatible with most in vitro ADME and pharmacology assays. This practical advantage differentiates it from more highly fluorinated analogs predicted to exhibit lower solubility and requiring DMSO stock solutions that may introduce solvent artifacts.

Quote Request

Request a Quote for [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.